

Technical Monograph: Physicochemical Profiling and Analytical Characterization of Fospirate

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Compound of Interest

| | |
|----------------|-----------|
| Compound Name: | Fospirate |
| CAS No.: | 5598-52-7 |
| Cat. No.: | B164932 |

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Executive Summary

Fospirate (CAS: 5598-52-7), also known as Dowco 217 or Torelle, is an organophosphorus compound historically utilized in veterinary medicine as an anthelmintic and insecticide. Unlike systemic organophosphates used in agriculture, **Fospirate** was developed specifically for its efficacy against endoparasites, particularly *Echinococcus granulosus* in canines.

For the research community, **Fospirate** represents a critical model for studying pyridyl-phosphate interactions and acetylcholinesterase (AChE) inhibition kinetics. Its structural similarity to Chlorpyrifos—sharing the 3,5,6-trichloro-2-pyridinol (TCP) leaving group—makes it a valuable reference standard in metabolic degradation studies and environmental toxicology.

This guide provides a rigorous examination of **Fospirate**'s physicochemical properties, stability profiles, and validated analytical protocols, designed to support high-integrity research workflows.

Physicochemical Profile

The following data aggregates experimental values and calculated properties essential for formulation and analytical method development.

Table 1: Key Physicochemical Properties of Fospirate

| Property | Value / Description | Technical Context |
|-----------------------|--|---|
| Chemical Name | Dimethyl 3,5,6-trichloro-2-pyridyl phosphate | IUPAC nomenclature |
| CAS Registry Number | 5598-52-7 | Unique Identifier |
| Molecular Formula | C H Cl NO P | - |
| Molecular Weight | 306.47 g/mol | Essential for Molarity calcs |
| Physical State | White to off-white waxy solid | Crystalline structure varies by purity |
| Melting Point | 87 °C | Indicator of purity; sharp MP suggests high purity |
| Solubility (Water) | Low (~80 mg/L at 20 °C) | Hydrophobic; requires organic co-solvents |
| Solubility (Organic) | Soluble in CH Cl , Acetone, Toluene | Lipophilic nature aids tissue penetration |
| Log P (Octanol/Water) | 1.91 | Moderate lipophilicity; indicates bioaccumulation potential |
| Vapor Pressure | Low (Solid state) | Low volatility compared to liquid OPs |

Chemical Reactivity & Stability

Understanding the degradation pathways of **Fospirate** is critical for sample handling and storage. As a phosphate ester, **Fospirate** is susceptible to hydrolysis, a reaction catalyzed by

extreme pH and temperature.

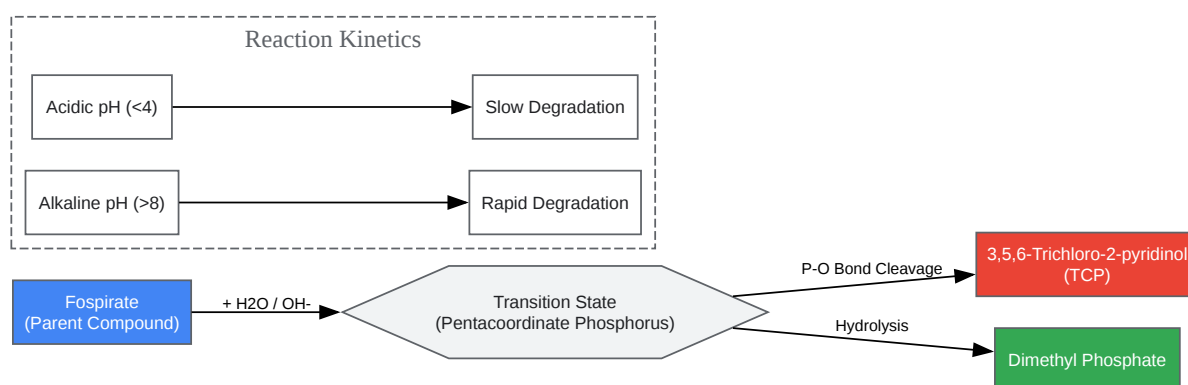
Hydrolysis Mechanism

The primary degradation pathway involves the cleavage of the P-O-Aryl bond, releasing 3,5,6-trichloro-2-pyridinol (TCP) and dimethyl phosphate. This reaction is chemically significant because TCP is also the primary metabolite of Chlorpyrifos, allowing for cross-referencing in toxicological assays.

- Acidic Conditions (pH < 4): Hydrolysis is slow; the protonation of the pyridyl nitrogen may stabilize the leaving group slightly, but eventual cleavage occurs.
- Alkaline Conditions (pH > 8): Rapid hydrolysis occurs via nucleophilic attack of the hydroxide ion on the phosphorus atom, displacing the TCP group.

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation logic, essential for determining storage buffers.



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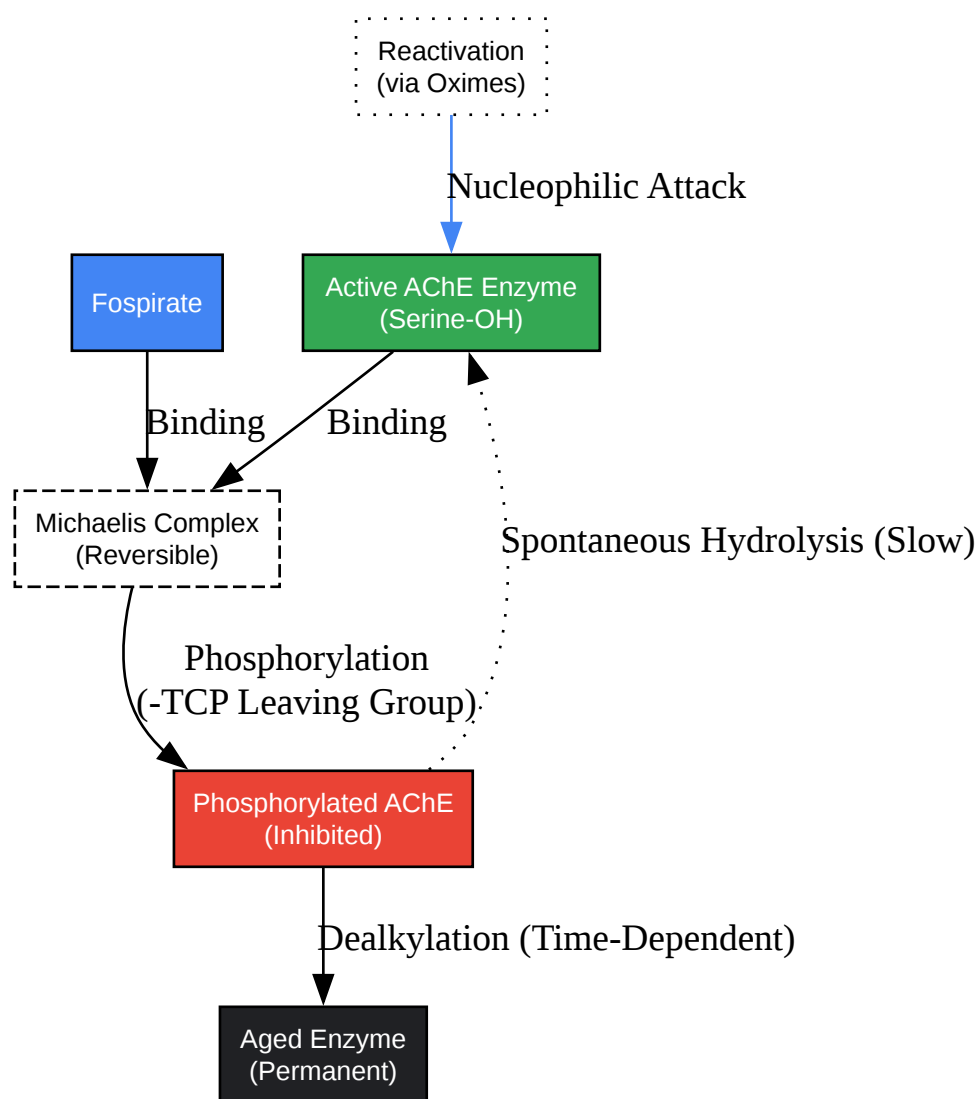
Caption: Figure 1. Hydrolytic degradation of **Fospirate** yielding TCP and Dimethyl Phosphate. Alkaline conditions accelerate P-O bond cleavage.

Mechanism of Action (Biological Research Context)

Fospirate functions as an irreversible inhibitor of acetylcholinesterase (AChE). In a research setting, it is often used to model phosphorylation kinetics of serine proteases/esterases.

The Phosphorylation Cascade

- Binding: **Fospirate** enters the AChE active site.
- Phosphorylation: The phosphorus atom is attacked by the hydroxyl group of the Serine-203 residue (in standard models).
- Leaving Group Release: The 3,5,6-trichloro-2-pyridinol moiety is expelled.
- Inhibition: The enzyme is now phosphorylated (inhibited). Without reactivation (e.g., by oximes), the enzyme undergoes "aging," becoming permanently inactive.



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Caption: Figure 2. Mechanism of AChE inhibition by **Fospirate**. The 'Aging' step represents the permanent inactivation critical in toxicity studies.

Analytical Methodologies

For valid research data, precise quantification is required. The following protocols are designed based on the compound's lipophilicity and UV absorption profile (pyridyl ring).

High-Performance Liquid Chromatography (HPLC) Protocol

Rationale: Reverse-phase chromatography is preferred. An acidic buffer is mandatory to suppress the ionization of the pyridyl nitrogen and prevent on-column hydrolysis.

| Parameter | Specification | Causality / Notes |
|----------------|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Strong retention of lipophilic Fospirate. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Maintains pH ~2.5 to stabilize the ester bond. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Ensures solubility and sharp peak shape. |
| Gradient | 60:40 (A:B) Isocratic or Gradient to 100% B | Isocratic is usually sufficient due to high LogP. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV-Vis / PDA @ 280 nm | Max absorption of the trichloropyridyl ring. |
| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements. |
| Internal Std | Triphenyl Phosphate (TPP) | Structural analog for error correction. |

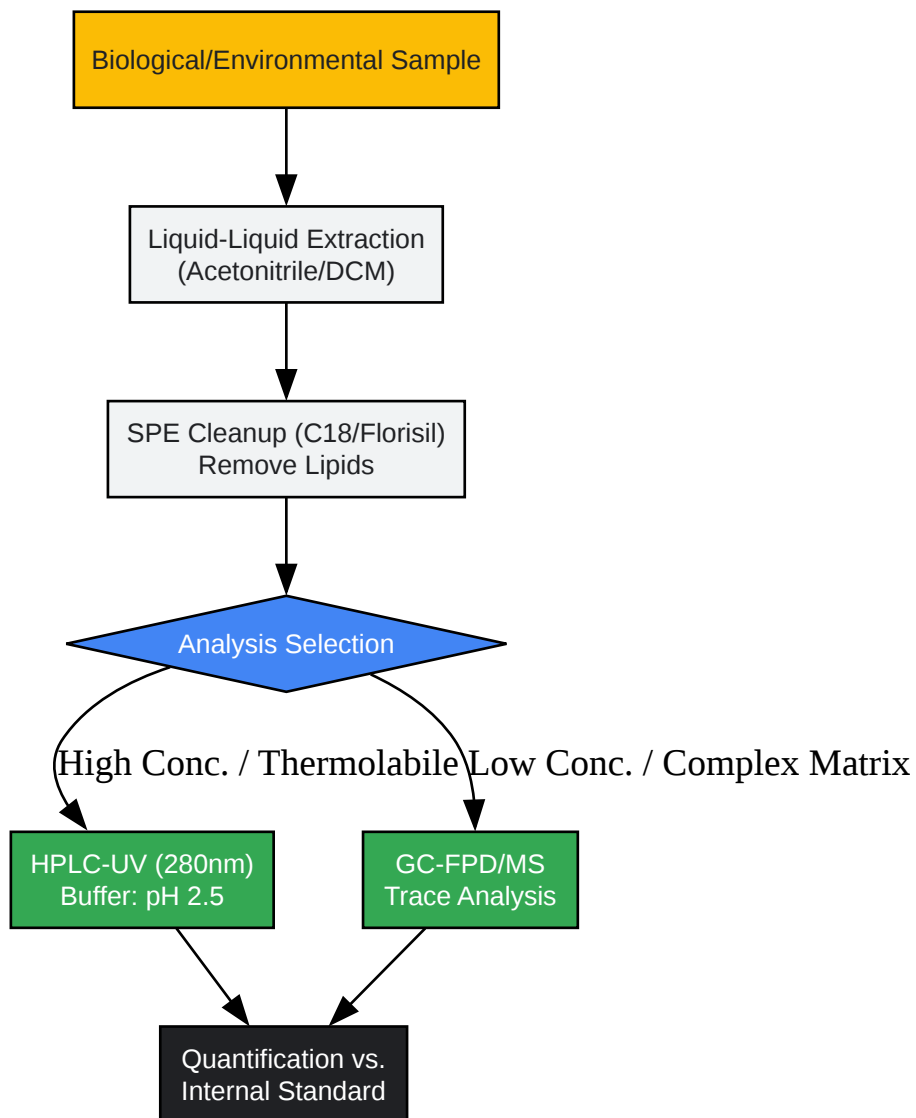
Gas Chromatography (GC) Protocol

Rationale: GC is excellent for **Fospirate** due to its volatility and phosphorus content, allowing for highly specific detection.

- Detector: Flame Photometric Detector (FPD) in Phosphorus mode (High Selectivity) or Mass Spectrometry (MS).
- Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
- Injector Temp: 250 °C (Ensure no thermal degradation; verify with standard).

- Carrier Gas: Helium @ 1 mL/min.

Visualization: Analytical Workflow



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Caption: Figure 3. Standardized analytical workflow for **Fospirate** quantification. Selection between HPLC and GC depends on sensitivity needs.

Safety & Handling (Self-Validating Protocols)

Fospirate is a cholinesterase inhibitor. Safety protocols must be proactive, not reactive.

- Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended for concentrated stock), lab coat, and safety glasses. Work must be performed in a fume hood.
- Decontamination:
 - Principle: Alkaline hydrolysis destroys the toxic potential.
 - Protocol: Prepare a 5% Sodium Hydroxide (NaOH) or 10% Sodium Hypochlorite (Bleach) solution. Wipe contaminated surfaces and allow 15 minutes of contact time before rinsing with water. This forces the reaction shown in Figure 1 (Rapid Degradation).
- Waste Disposal: Segregate as hazardous organophosphorus waste. Do not mix with acidic waste streams to prevent potential volatile byproducts.

References

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